N-[N,O-Isopropylidene-

Description

BenchChem offers high-quality N-[N,O-Isopropylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[N,O-Isopropylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

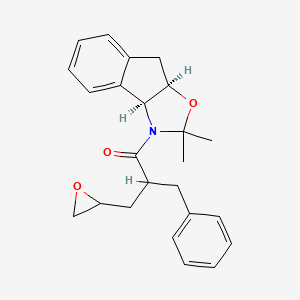

Structure

3D Structure

Propriétés

Numéro CAS |

158512-24-4 |

|---|---|

Formule moléculaire |

C24H27NO3 |

Poids moléculaire |

377.5 g/mol |

Nom IUPAC |

(2R)-1-[(3aR,8bS)-2,2-dimethyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-1-yl]-2-benzyl-3-[(2S)-oxiran-2-yl]propan-1-one |

InChI |

InChI=1S/C24H27NO3/c1-24(2)25(22-20-11-7-6-10-17(20)14-21(22)28-24)23(26)18(13-19-15-27-19)12-16-8-4-3-5-9-16/h3-11,18-19,21-22H,12-15H2,1-2H3/t18-,19+,21-,22+/m1/s1 |

Clé InChI |

WLQFCUPIQRHKFS-KIZRIRGWSA-N |

SMILES |

CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C |

SMILES isomérique |

CC1(N([C@@H]2[C@H](O1)CC3=CC=CC=C23)C(=O)[C@@H](C[C@H]4CO4)CC5=CC=CC=C5)C |

SMILES canonique |

CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C |

Synonymes |

[3aS-[3[S*(R*)],3aα,8aα]]-3,3a,8,8a-Tetrahydro-2,2-dimethyl-3-[2-(oxiranylmethyl)-1-oxo-3-phenylpropyl]-2H-indeno[1,2-d]oxazole; |

Origine du produit |

United States |

The Architect’s Lock: Isopropylidene Protection of Vicinal Amino Alcohols

Topic: Basic Principles of Isopropylidene Protection of Vicinal Amino Alcohols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive: The Strategic Necessity of the Oxazolidine

In the high-stakes arena of chiral drug synthesis, vicinal amino alcohols (1,2-amino alcohols) represent both a treasure and a trap. Derived from the chiral pool (e.g., Serine, Threonine, Phenylglycinol), they offer pre-validated stereocenters. However, their dual nucleophilicity (amine and hydroxyl) and propensity for racemization—particularly at the

The formation of an N,O-isopropylidene acetal (specifically, an oxazolidine ring) is not merely a "protection step"; it is a conformational locking mechanism. By tying the amine and hydroxyl groups into a rigid 5-membered ring, you achieve three critical strategic goals:

-

Simultaneous Masking: Both nucleophiles are protected in a single step.

-

Conformational Rigidity: The ring restricts bond rotation, often enhancing diastereoselectivity in subsequent additions (e.g., Grignard additions to Garner’s aldehyde).

-

Prevention of Epimerization: In amino acid derivatives, the oxazolidine ring prevents oxazolone formation, a primary pathway for racemization during coupling.

Mechanistic Principles: The Thermodynamics of Ring Closure

The formation of the oxazolidine ring from an N-protected amino alcohol and a ketone equivalent (Acetone or 2,2-Dimethoxypropane) is an equilibrium process driven by entropy and water removal.

The Reaction Pathway

Unlike simple diol protection, the nitrogen substituent plays a massive electronic role.

-

Free Amines: React via a Schiff base (imine) intermediate, which is then trapped by the hydroxyl.

-

Carbamates (N-Boc, N-Cbz): The nitrogen is non-nucleophilic. The reaction proceeds via the hydroxyl group attacking the oxonium ion generated from the acetone source, followed by cyclization.

Visualization: Acid-Catalyzed Oxazolidine Formation (N-Boc Pathway)

The following diagram details the mechanism for converting N-Boc-Serine Methyl Ester to the oxazolidine, highlighting the critical oxonium intermediate.

Figure 1: Mechanistic pathway for the acid-catalyzed formation of the oxazolidine ring from N-Boc amino alcohols using 2,2-dimethoxypropane (DMP).

Synthetic Methodologies & Protocols

The choice of reagent dictates the reaction rate and water management strategy.

Reagent Selection Matrix

| Reagent | Active Species | Water Scavenging | Reaction Speed | Best For |

| Acetone | Acetone | Poor (Requires Dean-Stark) | Slow | Simple, stable substrates |

| 2,2-Dimethoxypropane (DMP) | Methoxy-propene (in situ) | Excellent (Chemical scavenging) | Fast | Standard Industry Protocol |

| 2-Methoxypropene | Enol Ether | N/A (Addition reaction) | Instant | Acid-sensitive substrates |

Protocol A: The "Garner" Standard (DMP/p-TsOH)

This is the gold-standard protocol for synthesizing the protected serine derivative (Garner's Aldehyde precursor). It utilizes 2,2-Dimethoxypropane (DMP) , which acts as both the reagent and the water scavenger (hydrolyzing to acetone and methanol).[1]

Reagents:

-

N-Boc-Serine Methyl Ester (1.0 equiv)

-

2,2-Dimethoxypropane (5-10 equiv)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 - 0.1 equiv)

-

Solvent: Anhydrous Benzene or Toluene (or DCM for milder conditions)

Step-by-Step Workflow:

-

Dissolution: Dissolve N-Boc-Serine Methyl Ester in anhydrous toluene (0.2 M concentration).

-

Catalysis: Add 2,2-dimethoxypropane followed by catalytic p-TsOH.

-

Reflux/Heating: Heat the solution to reflux (80-110°C). The DMP will scavenge water produced during the initial equilibration.

-

Note: If using Benzene/Toluene, an azeotropic distillation (Dean-Stark) can further drive the reaction, though DMP usually suffices.

-

-

Monitoring: Monitor by TLC (stain with Ninhydrin or PMA). The product (oxazolidine) is usually less polar than the starting material.

-

Quenching: Once complete (typically 1-4 hours), cool to RT and quench with Triethylamine (Et3N) to neutralize the acid. Crucial: Acidic workup can hydrolyze the product.[2]

-

Workup: Wash with water and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Lewis Acid Catalysis (BF3·OEt2)

For substrates sensitive to protonic acids or high heat, Lewis acids offer a milder alternative.

Reagents:

-

Amino alcohol (1.0 equiv)

-

Acetone (Solvent/Reagent)[3]

-

BF3·OEt2 (1.0 - 1.5 equiv)

Key Insight: The Lewis acid coordinates to the carbonyl oxygen of acetone, increasing its electrophilicity without generating free protons that might cleave sensitive protecting groups (like silyl ethers).

Stereochemical & Regiochemical Considerations

The "Cis" Preference

In the formation of oxazolidines from chiral amino alcohols, the stereocenter at the acetal carbon (C2) is newly formed.

-

Thermodynamic Control: The reaction generally favors the formation of the cis-4,5-disubstituted oxazolidine to minimize steric strain, placing bulky groups in a pseudo-equatorial position.

-

Garner's Aldehyde (N-Boc): The tert-butyl group on the nitrogen and the ester/aldehyde group at C4 create significant steric bulk. The isopropylidene methyl groups are chemically equivalent, but the ring conformation is puckered.

Rotamers and NMR Confusion

Researchers often panic when they see "doubled" peaks in the NMR of N-Boc oxazolidines.

-

Cause: Restricted rotation around the N-CO (carbamate) bond.

-

Diagnosis: This is not a mixture of diastereomers. Running the NMR at elevated temperature (e.g., 50°C) usually coalesces the peaks into a single set, confirming rotameric existence [1].

Visualization: Synthesis of Garner's Aldehyde

This workflow illustrates the transformation from L-Serine to the chiral building block, emphasizing the protection step.[4]

Figure 2: Synthetic workflow for (S)-Garner's Aldehyde, showcasing the critical oxazolidine protection step.[5][6][7][8][9]

Deprotection Strategies

The beauty of the isopropylidene group is its orthogonality to base-labile groups (like Fmoc or esters). It is strictly acid-labile .

Hydrolysis Conditions

| Condition | Reagents | Severity | Application |

| Mild | 70% AcOH (aq), 40°C | Low | Preserves other acid-sensitive groups (e.g., some silyl ethers). |

| Standard | 1N HCl / THF (1:1), RT | Medium | General deprotection of oxazolidines. |

| Resin-Based | Dowex 50W (H+ form), MeOH | Medium | Purification-free; product stays in solution or binds (depending on resin type). |

| Strong | TFA / DCM (1:1) | High | Cleaves N-Boc and Isopropylidene simultaneously (Global Deprotection). |

Self-Validating Check: To confirm deprotection, look for the disappearance of the gem-dimethyl singlet (approx. 1.4-1.6 ppm) in the 1H NMR.

References

-

Garner, P., & Park, J. M. (1987).[10] The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link

-

Liang, X., Andersch, J., & Bols, M. (2001). Garner's aldehyde.[4][8][10][11][12] Journal of the Chemical Society, Perkin Transactions 1, (18), 2136–2157. Link

-

Passiniemi, M., & Koskinen, A. M. (2013). 2,2-Dimethoxypropane.[3][13] Encyclopedia of Reagents for Organic Synthesis. Link

-

Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-Dimethyl-3-Oxazolidinecarboxylate. Organic Syntheses, 77, 64. Link

Sources

- 1. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. rsc.org [rsc.org]

- 4. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 5. An Improved Process For The Preparation Of Optically Pure (S) ( ) [quickcompany.in]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. Garner's Aldehyde [drugfuture.com]

- 11. asset.library.wisc.edu [asset.library.wisc.edu]

- 12. investigacion.unirioja.es [investigacion.unirioja.es]

- 13. manavchem.com [manavchem.com]

An In-depth Technical Guide to the Discovery of Novel N,O-Isopropylidene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of N,O-isopropylidene derivatives, or acetonides, represents a cornerstone in modern synthetic and medicinal chemistry. This guide provides a comprehensive overview of the principles and practices governing the discovery of novel N,O-isopropylidene derivatives. We will explore their role as indispensable protecting groups for 1,2- and 1,3-diols, delve into the nuances of their synthesis and selective deprotection, and highlight their emerging applications in drug discovery and asymmetric synthesis. This document is intended to serve as a detailed technical resource, offering field-proven insights and self-validating protocols to empower researchers in their pursuit of innovative molecular architectures.

Introduction: The Versatility of the Isopropylidene Moiety

N,O-Isopropylidene derivatives are cyclic ketals formed by the reaction of a diol with acetone. This seemingly simple transformation imparts a wealth of strategic advantages in complex molecule synthesis. The isopropylidene group serves as a robust protecting group, masking the reactivity of vicinal hydroxyl groups under a wide range of reaction conditions.[1] Its stability, coupled with the typically mild conditions required for its removal, makes it an invaluable tool for chemists.[2]

Beyond its role in protection, the rigid, chiral environment created by the isopropylidene ring can be exploited to direct the stereochemical outcome of subsequent reactions, a concept central to asymmetric synthesis.[3][4] Furthermore, the incorporation of this lipophilic moiety can significantly modulate the physicochemical properties of a parent molecule, influencing its solubility, membrane permeability, and ultimately, its biological activity.[5] This has led to a surge of interest in exploring novel N,O-isopropylidene derivatives as potential therapeutic agents.[6][7]

Core Principles of Synthesis and Deprotection

Formation of N,O-Isopropylidene Acetals

The formation of N,O-isopropylidene acetals is an acid-catalyzed equilibrium reaction between a diol and an acetone source.[8] To drive the reaction to completion, the removal of the water byproduct is essential.

Key Reagents and Catalysts:

-

Acetone Source: Acetone is the most common reagent, though 2,2-dimethoxypropane or 2-methoxypropene offer the advantage of not producing water, instead generating methanol, which can be more easily removed.[2][9]

-

Acid Catalysts: A range of Brønsted and Lewis acids can be employed, with the choice depending on the substrate's sensitivity. Common catalysts include p-toluenesulfonic acid (TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃).[2][8]

-

Dehydrating Agents: When using acetone, desiccants such as anhydrous copper(II) sulfate or molecular sieves are often added to sequester the water formed.[10]

Experimental Workflow: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

Detailed Protocol:

-

Suspend D-mannitol in acetone.

-

Add a catalytic amount of anhydrous zinc chloride.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate).

-

Filter the mixture to remove the catalyst and any inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system to obtain pure 1,2:5,6-di-O-isopropylidene-D-mannitol.[8]

Selective Deprotection Strategies

The ability to selectively remove one isopropylidene group in the presence of others is crucial for multi-step syntheses.[11] This is typically achieved by exploiting the differential reactivity of terminal versus internal acetals, with terminal ones being more susceptible to hydrolysis due to reduced steric hindrance.[12][13]

Table 1: Reagents for Selective Deprotection of Terminal Isopropylidene Acetals

| Reagent System | Conditions | Key Advantages |

| Aqueous Acetic Acid (e.g., 60%) | Room temperature to gentle heating | Mild conditions, readily available.[11] |

| HClO₄ on Silica Gel | Room temperature | Heterogeneous catalyst, easy work-up via filtration.[5][12] |

| Zn(NO₃)₂·6H₂O in Acetonitrile | Room temperature | High regioselectivity, compatible with acid-labile groups.[13] |

| FeCl₃·6H₂O on Silica | Varies | Mild Lewis acid conditions.[14] |

| Dowex H⁺ Ion-Exchange Resin | Methanol/Water | Heterogeneous, allows for fine-tuning of acidity.[9] |

Experimental Workflow: Selective Hydrolysis of a Terminal Acetal

Characterization of N,O-Isopropylidene Derivatives

The unambiguous characterization of novel N,O-isopropylidene derivatives is paramount.[15] A combination of spectroscopic techniques is typically employed to confirm the structure and purity of the synthesized compounds.

3.1. Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The isopropylidene group gives rise to characteristic signals, typically two singlets in the ¹H NMR spectrum for the diastereotopic methyl groups and a quaternary carbon signal in the ¹³C NMR spectrum.[9][16]

-

Infrared (IR) Spectroscopy: The presence of the C-O-C stretching vibrations of the ketal function can be observed in the IR spectrum.[17]

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can reveal characteristic fragmentation patterns of the isopropylidene moiety.[18]

Table 2: Typical Spectroscopic Data for a 2,3-O-Isopropylidene-α-D-mannopyranoside Derivative [9][16]

| Technique | Feature | Typical Chemical Shift/Frequency |

| ¹H NMR | Isopropylidene methyl protons (2 x s) | δ 1.4-1.6 ppm |

| ¹³C NMR | Isopropylidene methyl carbons | δ 26-28 ppm |

| ¹³C NMR | Isopropylidene quaternary carbon | δ ~110 ppm |

| IR | C-O-C stretch | 1050-1250 cm⁻¹ |

Applications in Drug Discovery and Development

The unique properties of N,O-isopropylidene derivatives have positioned them as valuable scaffolds in medicinal chemistry.[19][20] Their ability to enhance lipophilicity can improve oral bioavailability and cell membrane permeability.[5]

Nucleoside Analogues

A significant area of research involves the synthesis of N,O-isopropylidene derivatives of nucleosides.[21] The isopropylidene group can serve as a protecting group during the synthesis of modified nucleosides or can be retained in the final molecule to modulate its biological activity. For instance, 2',3'-O-isopropylideneuridine has been investigated as a precursor for anti-HIV agents.[5]

Chiral Building Blocks

N,O-Isopropylidene derivatives of carbohydrates, such as 1,2:5,6-di-O-isopropylidene-D-mannitol, are crucial chiral synthons.[8] Oxidative cleavage of the vicinal diol yields protected glyceraldehyde, a versatile C3 building block for the asymmetric synthesis of a wide array of natural products and pharmaceuticals.[8][22][23]

Logical Relationship: From Chiral Pool to Complex Molecules

Future Directions and Conclusion

The discovery of novel N,O-isopropylidene derivatives continues to be a vibrant area of research. The development of more efficient and selective methods for their synthesis and deprotection remains a key objective. Furthermore, the exploration of their potential in asymmetric catalysis and as bioactive molecules is expected to yield exciting new discoveries.[24] This guide has provided a foundational understanding of the core principles and practical considerations for researchers in this field, aiming to facilitate the rational design and synthesis of the next generation of N,O-isopropylidene-containing compounds.

References

-

Agarwal, S. K., & Vankar, Y. D. (2005). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. Carbohydrate Research, 340(9), 1661-1667. [Link]

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

-

Nagy, L., Sipos, G., Pádár, P., Szabó, E., & Kuszmann, J. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. Amino Acids, 53(4), 629-640. [Link]

- Mikhailopulo, I. A., & Sivets, G. G. (2020).

-

Goud, P. M., Kumar, A., & Vankar, Y. D. (2005). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. Carbohydrate Research, 340(9), 1661-1667. Available at: [Link]

-

Lerner, L. M., Kohn, B. D., & Kohn, P. (1968). Preparation of nucleosides via isopropylidene sugar derivatives. 3. Synthesis of 9-beta-D-gulofuranosyladenine and 9-alpha-L-lyxofuranosyladenine. The Journal of Organic Chemistry, 33(5), 1780-1783. [Link]

-

Kawsar, S. M. A., Hamida, A. A., Rahman, M. S., & Ozeki, Y. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization. Hacettepe Journal of Biology and Chemistry, 41(3), 195-206. [Link]

-

de Souza, J. D., Jr., & da Silva, J. F. M. (2000). A high yield synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol. Química Nova, 23(2), 273-275. Available at: [Link]

- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.

-

Cui, L., Liu, Y., Wang, B., & Sun, J. (2014). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 19(5), 6683-6696. [Link]

-

Cui, L., Liu, Y., Wang, B., & Sun, J. (2014). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 19(5), 6683-6696. [Link]

-

Vankar, Y. D. (2009). Selective hydrolysis of terminal isopropylidene ketals-an overview. Trends in Synthetic Organic Chemistry, 13, 1-13. [Link]

-

Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]

- Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (22), 3649-3676.

-

Al-Obaidy, S. S., Al-Salami, B. K., & Al-Janabi, A. S. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-tridentate Schiff base ligand and its trivalent metal complexes. Digital Commons @ Michigan Tech. [Link]

-

Uddin, M. J., et al. (2020). Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics. Research in Pharmaceutical Sciences, 15(4), 373-383. [Link]

-

Tanaka, K., et al. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 12(6), 947. [Link]

-

DeJongh, D. C., & Biemann, K. (1964). Mass Spectra of O-Isopropylidene Derivatives of Pentoses and Hexoses. Journal of the American Chemical Society, 86(1), 67-74. [Link]

-

Sharma, P., & Kumar, A. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organic Synthesis, 19(6), 634-651. [Link]

-

Pfaltz, A., & Drury, W. J., III. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]

-

Balseiro, V., et al. (2021). Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. Molecules, 26(7), 2003. [Link]

-

Goti, C., & Hauser, A. T. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

-

Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]

-

Li, X., et al. (2022). Conformational enantiodiscrimination for asymmetric construction of atropisomers. Nature Communications, 13(1), 4725. [Link]

-

Mimansa. (n.d.). Spectroscopic characterization: Significance and symbolism. Retrieved from [Link]

-

Wang, N.-X., Xing, Y., & Wang, Y.-J. (2013). Asymmetric Synthesis of Chiral Flavanone and Chromanone Derivatives. Current Organic Chemistry, 17(14), 1466-1481. [Link]

-

Ros, A., & Lassaletta, J. M. (2022). Asymmetric Synthesis of Axially Chiral C−N Atropisomers. European Journal of Organic Chemistry, 2022(20), e202200227. [Link]

Sources

- 1. mazams.weebly.com [mazams.weebly.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. mdpi.com [mdpi.com]

- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. tsijournals.com [tsijournals.com]

- 12. Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wisdomlib.org [wisdomlib.org]

- 16. mdpi.com [mdpi.com]

- 17. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Preparation of nucleosides via isopropylidene sugar derivatives. 3. Synthesis of 9-beta-D-gulofuranosyladenine and 9-alpha-L-lyxofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. eurekaselect.com [eurekaselect.com]

- 23. researchgate.net [researchgate.net]

- 24. Conformational enantiodiscrimination for asymmetric construction of atropisomers - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Synthesis of Chiral N,O-Isopropylidene Compounds

Executive Summary

The formation of chiral N,O-isopropylidene derivatives (specifically 2,2-dimethyloxazolidines and 2,2-dimethyl-1,3-oxazinanes) represents a pivotal strategy in asymmetric synthesis. Beyond simple protection, these heterocycles serve as rigid chiral scaffolds that lock conformation, minimizing degrees of freedom in subsequent coupling reactions. This guide moves beyond textbook protocols to address the exploratory phase of synthesis—optimizing conditions for sensitive substrates, troubleshooting regioselectivity, and validating stereochemical integrity.

Mechanistic Foundations & Reaction Engineering

The Kinetic vs. Thermodynamic Landscape

The formation of the oxazolidine ring from a 1,2-amino alcohol and acetone (or its equivalents) is an equilibrium process. Understanding the driving forces is critical for protocol selection.

-

Thermodynamic Control (Acetone + Dean-Stark): Uses heat and azeotropic water removal to drive the reaction. Suitable for robust substrates but risks racemization of

-chiral centers due to prolonged thermal stress. -

Kinetic/Chemical Control (2,2-Dimethoxypropane - DMP): This is the preferred method for exploratory synthesis. DMP acts as both the reagent and the water scavenger.[1] The hydrolysis of DMP consumes the water generated by the cyclization, driving the equilibrium forward chemically rather than thermally.

Mechanism of Ring Closure

The reaction proceeds via an oxonium ion intermediate. The choice of acid catalyst (p-TsOH vs. BF3·OEt2) dictates the concentration of this reactive species.

Figure 1: Acid-catalyzed condensation mechanism utilizing DMP as a dehydrating reagent.

Strategic Synthetic Protocols

Protocol A: The "Gold Standard" (DMP Method)

Best for: Acid-sensitive substrates, preventing racemization (e.g., Garner’s Aldehyde precursors).

Reagents:

-

Substrate: N-Boc or N-Cbz protected amino alcohol (1.0 equiv).

-

Reagent: 2,2-Dimethoxypropane (DMP) (5.0 – 10.0 equiv).

-

Solvent: Anhydrous Acetone or CH2Cl2.

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[2]·H2O) (0.05 – 0.1 equiv).

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the N-protected amino alcohol in anhydrous acetone (0.1 M concentration).

-

Scavenger Addition: Add DMP via syringe. The excess DMP is crucial; it acts as the solvent modifier and water sink.

-

Catalysis: Add p-TsOH.[2] The reaction typically turns a pale yellow.

-

Monitoring: Stir at room temperature (20–25°C). Critical Checkpoint: Monitor via TLC. The oxazolidine is usually less polar (higher Rf) than the starting alcohol due to the masking of the H-bond donor/acceptor groups.

-

Quench: Once complete (typically 2–6 hours), quench with saturated aqueous NaHCO3 or triethylamine to neutralize the acid immediately. Acidic environments during workup can hydrolyze the product.

-

Isolation: Concentrate in vacuo to remove acetone/DMP. Extract with Et2O. Wash with brine, dry over MgSO4.

Protocol B: The "Hard Case" (Lewis Acid Catalysis)

Best for: Sterically hindered amino alcohols where p-TsOH fails.

Modification: Replace p-TsOH with BF3·OEt2 (0.1 equiv). The Lewis acid coordinates strongly to the carbonyl oxygen of acetone/DMP, increasing electrophilicity. Warning: BF3 is more aggressive; strictly control temperature (0°C initially) to avoid N-protecting group cleavage (especially Boc).

Troubleshooting & Self-Validating Systems

In exploratory chemistry, you cannot assume a protocol worked. You must build validation into the workflow.

The "Gem-Dimethyl" Signature

The most reliable confirmation of N,O-isopropylidene formation is 1H NMR.

-

Starting Material: No methyl singlets (unless part of the side chain).

-

Product: Two distinct singlets between

1.40 – 1.70 ppm. -

Diastereotopicity: Because the ring is chiral, the two methyl groups on the acetonide are diastereotopic (non-equivalent). They will appear as two separate singlets (e.g., 1.45 ppm and 1.55 ppm). If you see a single peak equivalent to 6H, suspect either accidental equivalence (rare) or lack of ring closure.

Rotamer Complications

N-protected oxazolidines (especially N-Boc) exhibit restricted rotation around the N-CO bond.

-

Observation: NMR signals appear broad or doubled at room temperature.

-

Validation: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). The signals should coalesce into sharp peaks, confirming the species is a single compound and not a mixture of impurities.

Stability Data Table

| Condition | Stability of N,O-Isopropylidene | Notes |

| Aqueous Acid (pH < 4) | Unstable | Hydrolyzes back to amino alcohol rapidly. |

| Aqueous Base (pH > 10) | Stable | Resistant to saponification conditions. |

| Grignard Reagents | Stable | Excellent protecting group for nucleophilic additions. |

| Reduction (LiAlH4) | Stable | Ring remains intact; ester groups reduced. |

| Silica Gel Chromatography | Moderate | Can hydrolyze on acidic silica. Use 1% Et3N in eluent. |

Applications in Drug Design: Garner's Aldehyde

The synthesis of Garner's Aldehyde (tert-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate) is the archetypal application of this chemistry. It serves as a chiral pool "chameleon," allowing access to amino polyols, sphingosines, and non-proteinogenic amino acids.

Exploratory Workflow: From Serine to Scaffold

This workflow illustrates the decision process when synthesizing Garner's aldehyde derivatives.

Figure 2: Strategic workflow for accessing Garner's Aldehyde, highlighting the critical NMR validation step.

Why This Matters

By locking the serine side chain into a 5-membered ring:

-

Rigidity: The aldehyde carbonyl is held in a specific orientation, enhancing diastereoselectivity during subsequent nucleophilic additions (e.g., Grignard or Wittig reactions).

-

Protection: The alcohol and amine are simultaneously masked, preventing interference.

References

-

Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. The Journal of Organic Chemistry, 52(12), 2361–2364. Link

- Fantoni, G. P., et al. (2000). 2,2-Dimethoxypropane: A versatile reagent in organic synthesis. Chemical Reviews. (General reference for DMP utility).

-

Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. Link

- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

Sources

The N,O-Isopropylidene Scaffold: Stability, Mechanistic Dynamics, and Synthetic Utility

Executive Summary

The N,O-isopropylidene group (specifically the 2,2-dimethyloxazolidine ring) represents a cornerstone in the synthesis of chiral amino alcohols, sphingolipids, and nucleosides. Unlike its all-oxygen counterpart (the O,O-acetonide), the N,O-variant introduces unique electronic variables governed by the nitrogen substituent.

This guide provides a comprehensive analysis of the N,O-isopropylidene moiety, moving beyond basic textbook definitions to explore the stereoelectronic factors dictating its stability. We focus on its application in "chiral pool" synthesis (e.g., Garner’s Aldehyde) and provide self-validating protocols for its installation and removal.

Structural Fundamentals & Electronic Properties

The N,O-isopropylidene group typically forms a 5-membered 1,3-oxazolidine ring. Its stability is not binary; it is a spectrum dictated by the substituent on the nitrogen atom.

The Nitrogen "Toggle"

The critical determinant of stability is the basicity of the nitrogen atom.

-

Type A (N-Acyl/Carbamate): When N is protected (e.g., N-Boc, N-Cbz), the lone pair is delocalized into the carbonyl. The nitrogen is non-basic. These rings behave similarly to O,O-acetonides and are acid-labile .

-

Type B (N-Alkyl/H): When N is a free amine or alkylated, it retains basicity. Upon exposure to acid, the nitrogen protonates first (

). The resulting ammonium species creates a strong electrostatic repulsion that inhibits protonation of the adjacent oxygen, rendering the ring significantly more stable to acid than its N-acyl counterparts.

Visualization: Stability Hierarchy

The following diagram illustrates the stability of the N,O-isopropylidene group across different pH and electronic environments.

Figure 1: Mechanistic divergence in acid stability based on nitrogen substitution. N-Acyl variants (Path B) cleave easily, while basic amines (Path A) resist hydrolysis due to ammonium charge repulsion.

Mechanistic Insights: Acid-Catalyzed Hydrolysis

Understanding the failure mode of the protecting group is essential for troubleshooting. The hydrolysis of N-Boc-N,O-isopropylidene (the most common synthetic intermediate) follows an A1 or A-2 mechanism similar to acetal hydrolysis.

The Mechanism[1][2]

-

Protonation: The exocyclic oxygen (or endocyclic, depending on conformation) accepts a proton.

-

Ring Opening: The C-O bond cleaves, generating an oxocarbenium (or iminium-like) intermediate stabilized by resonance.

-

Hydration: Water attacks the electrophilic center.

-

Fragmentation: Acetone is released, yielding the amino alcohol.

Figure 2: Stepwise hydrolysis of the N-Boc-2,2-dimethyloxazolidine ring. Note that the N-Boc group remains intact during mild hydrolysis, though strong acids (e.g., neat TFA) will cleave both.

Stability Profile & Reagent Compatibility

The following table summarizes the behavior of the N,O-isopropylidene group (specifically the N-Boc derivative, e.g., Garner's Aldehyde) against common synthetic reagents.

| Reagent Class | Specific Reagent | Stability | Notes |

| Bases | LiOH, NaOH, K2CO3 | Stable | Ideal for saponification of adjacent esters. |

| Nucleophiles | Grignards, Organolithiums | Stable | Excellent electrophile; ring does not open. |

| Reductants | LiAlH4, DIBAL-H, NaBH4 | Stable | DIBAL-H at -78°C reduces esters to aldehydes without touching the ring. |

| Oxidants | Swern, Dess-Martin | Stable | Compatible with alcohol oxidation protocols. |

| Mild Acids | AcOH (aq), PPTS | Labile | Hydrolysis occurs (slowly with PPTS, fast with AcOH). |

| Lewis Acids | BF3·OEt2, TiCl4 | Variable | Can cause ring opening or rearrangement; use with caution. |

Experimental Protocols

Protocol A: Installation (Formation of Garner's Aldehyde Precursor)

Context: Converting N-Boc-Serine methyl ester to the N,O-isopropylidene. Mechanism: Acid-catalyzed transketalization using 2,2-dimethoxypropane (DMP) as both reagent and water scavenger.

Reagents:

-

N-Boc-L-Serine Methyl Ester (1.0 equiv)

-

2,2-Dimethoxypropane (DMP) (10.0 equiv)

-

p-Toluenesulfonic acid (pTsOH) monohydrate (0.1 equiv)

-

Benzene or Toluene (Solvent)

Step-by-Step:

-

Dissolution: Dissolve the N-Boc-serine ester in dry toluene (0.2 M).

-

Addition: Add DMP and catalytic pTsOH.

-

Reflux: Heat the solution to reflux. If equipped, use a Dean-Stark trap, though DMP consumes water chemically.

-

Monitoring: Monitor by TLC (Visualization: Ninhydrin or PMA). The product (oxazolidine) is less polar than the starting diol/alcohol.

-

Quench: Once complete (approx. 2-4 h), cool to RT and add saturated NaHCO3 to neutralize the acid.

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4.

-

Validation: 1H NMR should show two distinct methyl singlets (gem-dimethyl) around 1.5-1.7 ppm.

Protocol B: Selective Deprotection (Ring Removal vs. Global Deprotection)

Context: Removing the isopropylidene while retaining the N-Boc group.

Reagents:

-

p-Toluenesulfonic acid (pTsOH)

-

Methanol (MeOH)

Step-by-Step:

-

Solution: Dissolve the oxazolidine in MeOH (0.1 M).

-

Catalysis: Add pTsOH (0.1 equiv).

-

Reaction: Stir at Room Temperature.

-

Kinetics: This reaction is equilibrium-driven. The high concentration of MeOH drives the formation of the dimethyl acetal of acetone (volatile) and the free diol/amino-alcohol.

-

Time: Usually complete in 4-12 hours.

-

Note: Using TFA/Water (1:1) will remove BOTH the acetonide and the Boc group.

Troubleshooting & Optimization

Issue: Epimerization of the Chiral Center

-

Cause: In Garner's aldehyde (and related aldehydes), the alpha-proton is acidic. Basic conditions or prolonged exposure to Lewis acids can cause racemization.

-

Solution: When performing nucleophilic additions to N,O-isopropylidene aldehydes, use non-basic nucleophiles or operate at -78°C. Ensure the acetonide formation step (acidic) does not run longer than necessary.

Issue: Incomplete Hydrolysis

-

Cause: The hydrophobicity of the N-Boc group can prevent aqueous acids from effectively solvating the ring.

-

Solution: Use a co-solvent system.[1] THF/Water/AcOH (8:1:1) is often more effective than aqueous AcOH alone because it solubilizes the organic substrate.

References

-

Garner, P., & Park, J. M. (1987).[2] The synthesis and configurational stability of N-Boc-serinal. Journal of Organic Chemistry, 52(12), 2361–2364. Link

-

Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter: Protection for the Amino Group - 1,3-Oxazolidines). Link

-

Liang, X., Andersch, J., & Bols, M. (2001). Garner's aldehyde.[2][4][5][6][7] Journal of the Chemical Society, Perkin Transactions 1, (18), 2136–2157.[2] Link

-

Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.[5][6][7] Beilstein Journal of Organic Chemistry, 9, 2641–2659. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Garner's Aldehyde [drugfuture.com]

- 3. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts - Google Books [books.google.com.sg]

- 4. asset.library.wisc.edu [asset.library.wisc.edu]

- 5. Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

- 7. Solution-phase automated synthesis of an α-amino aldehyde as a versatile intermediate - PMC [pmc.ncbi.nlm.nih.gov]

properties of N,O-Isopropylidene protected synthons

An In-depth Technical Guide to N,O-Isopropylidene Protected Synthons: Properties, Synthesis, and Strategic Applications

Authored by: A Senior Application Scientist

Abstract

The N,O-isopropylidene group, also known as an acetonide, is a cornerstone of modern organic synthesis, particularly in the fields of carbohydrate chemistry, nucleoside modification, and natural product synthesis.[1][2][3] As a cyclic ketal, it provides robust and reliable protection for cis-1,2- and 1,3-diols, masking their reactivity to enable selective transformations elsewhere in a polyfunctional molecule.[3][4][5] This guide offers a comprehensive technical overview of isopropylidene-protected synthons, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations that guide their use in research and drug development. We will explore the causality behind reagent selection for both protection and deprotection, detail field-proven experimental workflows, and illustrate the critical role these synthons play as chiral building blocks.

The Strategic Value of Isopropylidene Protection

In the intricate landscape of multi-step synthesis, achieving chemoselectivity is paramount. Protecting groups are the tools that enable chemists to orchestrate complex reaction sequences by temporarily rendering a functional group inert.[6] The isopropylidene group is one of the most frequently employed protectors for diols due to a highly desirable combination of properties:

-

Ease of Formation: It is readily introduced under mild, acid-catalyzed conditions.[4]

-

Robust Stability: Isopropylidene ketals are exceptionally stable under a wide range of non-acidic conditions, including basic hydrolysis, oxidation, reduction, and organometallic reactions.[1][4] This stability is crucial for ensuring the protecting group survives multiple subsequent synthetic steps.

-

Facile Cleavage: Despite its robustness, the group can be cleanly removed via acid-catalyzed hydrolysis, often with high yields.[1][3]

This "stable-yet-labile" nature allows for the precise masking and subsequent unmasking of diol functionalities, a strategy that is indispensable in the synthesis of complex molecules like carbohydrates and nucleosides, which are rich in hydroxyl groups.[2][7][8]

Synthesis of Isopropylidene Protected Synthons: A Mechanistic Approach

The formation of an isopropylidene ketal is an acid-catalyzed equilibrium reaction between a diol and an acetone source.[9] The choice of reagents and catalyst is a critical decision driven by the substrate's sensitivity and the need to shift the equilibrium towards the product.

Acetone Sources: The Causality of Choice

-

Acetone: While the most direct reagent, its reaction with a diol generates one equivalent of water. To drive the reaction to completion, this water must be sequestered using a dehydrating agent like anhydrous copper(II) sulfate or molecular sieves.[1] The low boiling point of acetone makes azeotropic removal of water impractical.

-

2,2-Dimethoxypropane (DMP): This is the most common and often superior choice. It reacts via an acetal exchange mechanism, producing two equivalents of volatile methanol instead of water.[1][10][11] This byproduct does not inhibit the forward reaction, effectively driving the equilibrium towards the protected product without the need for a separate dehydrating agent.[1][4]

-

2-Methoxypropene: This enol ether also serves as an excellent acetone source, reacting to produce methanol as a byproduct.[1]

Catalysts: Tuning Reactivity

The selection of an acid catalyst depends on the lability of other functional groups in the molecule.

-

Brønsted Acids: Strong acids like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) are highly effective and widely used.[1][9] For substrates sensitive to strong acids, a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) is the preferred choice.[1]

-

Lewis Acids: In particularly demanding cases, Lewis acids like iron(III) chloride (FeCl₃) or zirconium(IV) chloride (ZrCl₄) can serve as both the catalyst and a dehydrating agent.[1][11]

-

Heterogeneous Catalysts: Solid-supported acids like ion-exchange resins (e.g., Dowex) or certain clays offer a significant practical advantage: they can be removed at the end of the reaction by simple filtration, streamlining the workup process.[1][10]

-

Iodine: Molecular iodine has emerged as a remarkably mild and efficient catalyst for acetonide formation, particularly with DMP, proceeding under neutral conditions which is ideal for highly sensitive substrates.[11]

Mechanism of Formation

The reaction proceeds via protonation of the acetone source, followed by nucleophilic attack from one of the diol's hydroxyl groups. A subsequent intramolecular attack by the second hydroxyl group, followed by elimination of water or methanol, closes the five- or six-membered ring.

Caption: Acid-catalyzed formation of an isopropylidene ketal using DMP.

Table 1: Comparison of Common Isopropylidene Protection Methods

| Acetone Source | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Acetone | p-TsOH, CuSO₄ | Anhydrous Acetone, RT | Inexpensive reagent | Requires stoichiometric dehydrating agent; equilibrium-limited |

| 2,2-Dimethoxypropane | p-TsOH or CSA | DMP as solvent or co-solvent, RT | Drives reaction to completion; no water produced | More expensive than acetone |

| 2,2-Dimethoxypropane | Iodine (I₂) | DMP, CH₂Cl₂, RT | Mild, neutral conditions; good for sensitive substrates | Catalyst can be colored, requiring careful purification |

| 2,2-Dimethoxypropane | Dowex-50W | DMP, Methanol, Reflux | Easy catalyst removal (filtration) | May require elevated temperatures |

Deprotection Strategies: The Art of Selective Cleavage

The primary virtue of the isopropylidene group is its predictable lability under acidic conditions. The deprotection is an acid-catalyzed hydrolysis, essentially the reverse of the formation mechanism. The key to its strategic use lies in the ability to tune the reaction conditions to achieve selective cleavage.

Reagents for Deprotection: From Mild to Vigorous

The choice of acid dictates the speed and selectivity of the deprotection.

-

Mild Conditions: For substrates bearing other acid-sensitive groups, mild conditions are essential. A solution of aqueous acetic acid (e.g., 60-80%) at room temperature or with gentle heating is a standard method for selective deprotection.[12][13] A mixture of AcOH/H₂O/DME is also effective and mild.[12]

-

Moderate Conditions: More robust substrates can be deprotected rapidly using dilute mineral acids like HCl or H₂SO₄ in a protic solvent like methanol or a THF/water mixture.[1][14] Aqueous trifluoroacetic acid (TFA) is also highly effective.[1]

-

Lewis Acids: Reagents such as zinc(II) nitrate or copper(II) chloride can effect cleavage, sometimes offering unique chemoselectivity where other protecting groups like silyl ethers might survive.[1]

-

Non-Hydrolytic Conditions: In cases where water must be avoided, reagents like iodine in methanol can gently cleave the ketal.[1][13]

Chemoselectivity: Exploiting Steric and Electronic Effects

A powerful feature of isopropylidene groups is that their rate of hydrolysis can differ based on their position in a molecule. Terminal acetonides (often protecting a primary and a secondary alcohol) are sterically more accessible and thus hydrolyze faster than internal ones (protecting two secondary alcohols).[12][13] This differential reactivity allows for the selective deprotection of a terminal diol while leaving an internal one intact, a crucial tactic in carbohydrate chemistry.[13][15]

Mechanism of Deprotection

The hydrolysis mechanism involves protonation of one of the ketal oxygens, followed by ring opening to form a hemi-ketal intermediate. Further protonation and elimination regenerates the diol and acetone.

Caption: Acid-catalyzed hydrolysis (deprotection) of an isopropylidene ketal.

Table 2: Comparison of Common Deprotection Methods

| Reagent/System | Conditions | Selectivity | Compatibility Notes |

| 80% Acetic Acid (aq) | RT to 50°C | Good for terminal vs. internal acetonides | Generally safe for benzyl, benzoyl ethers. May slowly cleave silyl ethers. |

| 1% H₂SO₄ (aq) | Reflux | Low; tends to remove all acetonides | Harsh conditions; not suitable for sensitive substrates.[14] |

| HCl or TFA in THF/H₂O | 0°C to RT | Moderate; requires careful monitoring | Cleaves most acid-labile groups (t-butyl esters, silyl ethers).[1] |

| Iodine in Methanol | RT or Reflux | Good; temperature dependent | Mild, non-aqueous. Compatible with PMB, Bn, allyl groups.[13] |

| DDQ in MeCN/H₂O | RT to 80°C | Good for terminal vs. internal | Compatible with benzyl, benzoyl, and acetate groups.[1][13] |

Experimental Protocols: A Self-Validating System

The following protocols are presented as robust, field-tested methodologies.

Protocol 1: Protection of a Diol using 2,2-Dimethoxypropane (DMP)

Objective: To protect the cis-diol of methyl α-D-mannopyranoside.

-

Setup: To a solution of the diol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or acetone, add 2,2-dimethoxypropane (1.5-2.0 equiv).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 equiv).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Quench: Neutralize the acid by adding triethylamine or a few drops of saturated sodium bicarbonate solution until the solution is neutral (pH ~7).

-

Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography on silica gel to yield the pure isopropylidene-protected synthon.[7][10][11]

Protocol 2: Selective Deprotection of a Terminal Isopropylidene Group

Objective: To selectively cleave the 5,6-O-isopropylidene group from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

Setup: Dissolve the di-protected sugar (1.0 equiv) in a solution of 60-80% aqueous acetic acid.

-

Reaction: Stir the solution at a controlled temperature (e.g., 40°C). The key to selectivity is careful monitoring by TLC to observe the disappearance of the starting material and the appearance of the mono-protected product, before significant formation of the fully deprotected diol occurs.[13]

-

Quench: Once the desired conversion is achieved, cool the reaction to room temperature and carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Workup: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to isolate the desired 1,2-O-isopropylidene-α-D-glucofuranose.[12][13]

Caption: A typical experimental workflow involving isopropylidene protection and deprotection.

Applications in Drug Development and Chiral Synthesis

-

Carbohydrate Chemistry: The synthesis of oligosaccharides and carbohydrate-based drugs relies heavily on the selective protection of multiple hydroxyl groups. Isopropylidene groups allow chemists to differentiate between diol pairs, enabling regioselective glycosylation and other modifications.[2][16][17]

-

Nucleoside Synthesis: In the development of antiviral and anticancer therapeutics (e.g., RNA analogues), protecting the 2' and 3' hydroxyls of a ribonucleoside as an acetonide is a critical step.[7][18] This allows for selective modification at the 5'-hydroxyl position or on the nucleobase, which is fundamental to building synthetic oligonucleotides.[8]

-

Chiral Pool Synthesis: Simple, readily available chiral molecules like D-mannitol or glycerol can be converted into valuable chiral synthons using isopropylidene protection.[16][19] For example, the oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol yields two equivalents of 2,3-O-isopropylidene-D-glyceraldehyde, a versatile three-carbon building block for the asymmetric synthesis of many natural products.[16][20] Solketal, derived from glycerol, is another widely used chiral intermediate.[9][19]

Conclusion

The N,O-isopropylidene group is more than just a simple protecting group; it is a strategic tool that provides chemists with a high degree of control over complex molecular architectures. Its reliability, predictable reactivity, and the potential for selective cleavage make it an enduring and indispensable component in the synthetic chemist's toolbox. Understanding the causality behind the selection of protection and deprotection conditions is key to leveraging its full potential, enabling the efficient and elegant synthesis of the next generation of pharmaceuticals and complex molecular probes.

References

- A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME.

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

- Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous c

- Acetonide - Grokipedia. Grokipedia.

- 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups. Organic Chemistry Frontiers (RSC Publishing).

- 2',3'-protected nucleotides as building blocks for enzym

- Acetonide protection of diols using iodine and dimethoxypropane. Dr.

- Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals.

- A Comparative Guide to Diol Protection Str

- Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel.

- Advancement of the Cleavage Methods of Carbohydrate-derived Isopropylidene and Cyclohexylidene Ketals. Bentham Science Publishers.

- Selective hydrolysis of terminal isopropylidene ketals- an overview. TSI Journals.

- Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3).

- Protected Nucleosides (PNS): Key Intermediates for Optimized Nucleic Acid Synthesis. BOC Sciences.

- Solketal - Wikipedia. Wikipedia.

- 3.3 Structure of Nucleotides. Genetics.

- Acetonide - Wikipedia. Wikipedia.

- Deprotection of isopropylidene protected diols. ChemSpider Synthetic Pages.

- Protecting group - Grokipedia. Grokipedia.

- Protecting group - Wikipedia. Wikipedia.

- Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde in high chemical and optical purity: observations on the development of a practical bulk process.

- Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. PubMed.

- Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. PMC.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Acetonide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. alfachemic.com [alfachemic.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. online.bamu.ac.in [online.bamu.ac.in]

- 12. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tsijournals.com [tsijournals.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure of Nucleotides [tud.ttu.ee]

- 19. Solketal - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

High-Precision Protocol: N,O-Isopropylidene Protection of 1,2- and 1,3-Amino Alcohols

Topic: Protocol for N,O-Isopropylidene Protection of Primary Amines (Amino Alcohols) Content Type: Detailed Application Notes and Protocols

Abstract & Scope

Note on Terminology: "N,O-Isopropylidene protection" of a primary amine is chemically imprecise if referring to a simple alkyl amine (which would form an unstable imine). This protocol specifically addresses the formation of Oxazolidines (from 1,2-amino alcohols) and Oxazines (from 1,3-amino alcohols).

This transformation is a cornerstone of chiral pool synthesis, most notably in the production of Garner’s Aldehyde from serine. It serves a dual purpose:

-

Simultaneous Protection: Masks both the amine and hydroxyl functionalities.

-

Conformational Locking: Creates a rigid heterocycle that prevents racemization and directs stereoselectivity in subsequent nucleophilic additions.

Mechanistic Insight (The "Why")

The formation of the N,O-acetonide is an acid-catalyzed ketalization. Unlike simple acetal formation, the presence of the carbamate (e.g., Boc, Cbz) on the nitrogen is critical. The carbamate nitrogen is less nucleophilic than a free amine, preventing the formation of Schiff bases (imines) and favoring the cyclization pathway.

Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion of an N-Boc amino alcohol to the oxazolidine using 2,2-Dimethoxypropane (DMP).

Caption: Acid-catalyzed condensation of N-Boc amino alcohol with DMP. The reaction is driven by the loss of methanol.

Strategic Planning & Reagent Selection

Before initiating the experiment, select the reagent system based on your scale and substrate sensitivity.

| Feature | Method A: 2,2-Dimethoxypropane (DMP) | Method B: Acetone + Dean-Stark |

| Mechanism | Ketal exchange (Trans-ketalization) | Direct condensation |

| Driving Force | Formation of volatile Methanol | Azeotropic removal of Water |

| Water Sensitivity | Scavenger: DMP consumes water | Sensitive: Requires anhydrous conditions |

| Reaction Time | Fast (30 min – 4 hours) | Slow (12 – 24 hours) |

| Use Case | High-value intermediates (e.g., Garner's Aldehyde) | Large-scale commodity synthesis |

| Recommendation | Preferred for Drug Discovery | Use only for multi-kilogram scale |

Standard Protocol: The DMP Method

Application: Synthesis of N-Boc-N,O-isopropylidene serine methyl ester (Garner's Ester). Scale: 10 mmol – 100 mmol.

Reagents & Equipment

-

Substrate: N-Boc-L-Serine Methyl Ester (or equivalent 1,2-amino alcohol).

-

Reagent: 2,2-Dimethoxypropane (DMP) [5–10 equivalents].

-

Catalyst: Boron Trifluoride Diethyl Etherate (

) [0.1 – 0.2 eq] OR p-Toluenesulfonic acid (pTsA) [0.1 eq]. -

Solvent: Acetone (Anhydrous) or Dichloromethane (DCM).[1]

-

Quench: Triethylamine (TEA).

Step-by-Step Workflow

Step 1: Preparation

Dissolve the N-Boc amino alcohol (1.0 equiv) in anhydrous Acetone (0.2 M concentration).

-

Expert Note: While DCM can be used, Acetone acts as both solvent and co-reagent, pushing the equilibrium via mass action.

Step 2: Reagent Addition

Add 2,2-Dimethoxypropane (DMP) (5.0 – 10.0 equiv).

-

Why? The excess DMP acts as a "chemical sponge" for any water generated and drives the trans-ketalization.

Step 3: Catalysis

Cool the solution to 0°C. Add

-

Observation: The solution may turn slightly yellow.

-

Warm up: Remove the ice bath and stir at Room Temperature (20–25°C).

Step 4: Monitoring (Self-Validation)

Monitor by TLC (typically 30% EtOAc/Hexane).

-

Stain: Use Ninhydrin (for amines) or PMA (phosphomolybdic acid).

-

Shift: The product (oxazolidine) is less polar than the starting alcohol (higher

). -

Endpoint: Reaction is usually complete within 1–3 hours.

Step 5: Critical Quench

CRITICAL: Add Triethylamine (TEA) (0.2 – 0.5 equiv) before concentrating the solvent.

-

Causality: The oxazolidine ring is acid-labile. If you concentrate the mixture without neutralizing the

/pTsA, the increasing concentration of acid will hydrolyze the product back to the starting material or cause polymerization.

Step 6: Workup

-

Concentrate the mixture under reduced pressure to a crude oil.

-

Redissolve in

or EtOAc. -

Wash with

(x2) and Brine (x1). -

Dry over

, filter, and concentrate.

Step 7: Purification

Flash chromatography on silica gel (Eluent: 1:9 EtOAc/Hexanes).

-

Yield Expectation: 85–95%.

Experimental Workflow Diagram

Caption: Decision tree for the synthesis and purification of N,O-isopropylidene derivatives.

QC & Data Interpretation

How do you validate the structure without a crystal structure? Use NMR Rotamers .

1H NMR Diagnostics

The N-Boc oxazolidine exhibits rotameric behavior (restricted rotation around the N-C(O) bond), leading to broad or split signals at room temperature.

| Signal | Chemical Shift ( | Characteristic Feature |

| Acetonide Methyls | 1.40 – 1.70 ppm | Appears as two distinct singlets (gem-dimethyl are non-equivalent due to ring chirality) or broad humps. |

| Boc Group | ~1.45 ppm | Large singlet (9H). Often overlaps with acetonide methyls. |

| Ring Protons | 3.80 – 4.50 ppm | Multiplets. Look for the disappearance of the O-H broad singlet. |

-

Validation Tip: To confirm purity, run the NMR at elevated temperature (e.g., 50°C in DMSO-

). The rotamers will coalesce into sharp peaks.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reversion to SM | Acid not quenched before evaporation. | Add excess TEA (until pH > 7 on wet pH paper) before rotary evaporation. |

| Low Yield | Water in solvent/reagents. | Use fresh DMP (it hydrolyzes over time). Add 3Å Molecular Sieves. |

| Racemization | High temperature or prolonged acid exposure. | Keep reaction at RT. Do not reflux unless using the Dean-Stark method. |

| Product Volatility | Product is a low MW oil. | Do not use high vacuum for extended periods. Garner's aldehyde is volatile; the ester is less so. |

References

-

Garner, P., & Park, J. M. (1987).[2][3] The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link

-

Garner, P., & Park, J. M. (1992).[4] 1,1-Dimethylethyl (S)- or (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate: A useful serinal derivative.[4] Organic Syntheses, 70,[4] 18. Link

-

Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.[5] Beilstein Journal of Organic Chemistry, 9, 2641–2659. Link

-

McKee, J. A., et al. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers. Molecules, 30(1). Link

Sources

- 1. rsc.org [rsc.org]

- 2. Garner's Aldehyde [drugfuture.com]

- 3. An Improved Process For The Preparation Of Optically Pure (S) ( ) [quickcompany.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]

Introduction: The Indispensable Role of Protecting Groups in Carbohydrate Chemistry

An Application Guide to N,O-Isopropylidene in Carbohydrate Synthesis

The synthesis of complex carbohydrates is a formidable challenge primarily due to the polyhydroxylated nature of monosaccharide building blocks.[1][2] To achieve regioselectivity and stereoselectivity in glycosylation and other transformations, chemists rely on a sophisticated toolbox of protecting groups to temporarily mask specific hydroxyl functions.[3] Among these, the N,O-isopropylidene group, also known as an acetonide or ketal, stands out as a cornerstone of carbohydrate chemistry.[4][5] Its widespread use stems from its simple and efficient installation, general stability to a wide range of reaction conditions (e.g., basic, oxidative, and reductive), and, most critically, its facile and often selective removal under mild acidic conditions.[4][6]

This guide provides a comprehensive overview of the application of N,O-isopropylidene groups in carbohydrate synthesis, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate the strategic utility of this protecting group in the art of sugar chemistry.

Formation of N,O-Isopropylidene Acetals: A Practical Approach

The formation of an isopropylidene acetal involves the acid-catalyzed reaction of a diol with a ketone or its equivalent. The most common reagents are acetone, 2,2-dimethoxypropane (DMP), or 2-methoxypropene.[4][5] The reaction is an equilibrium process, and is typically driven to completion by removing the water byproduct. When using DMP or 2-methoxypropene, the byproducts are methanol or tert-butanol, respectively, which do not interfere with the forward reaction.

Causality of Reagent and Catalyst Selection

-

Acetone Source: While simple acetone can be used, often with a dehydrating agent like anhydrous copper(II) sulfate or molecular sieves, 2,2-dimethoxypropane (DMP) is frequently preferred.[7] DMP acts as both the acetone source and a water scavenger, simplifying the procedure and driving the equilibrium towards the product.

-

Acid Catalysis: A variety of acid catalysts can be employed. Protic acids like p-toluenesulfonic acid (TsOH) or sulfuric acid are common.[5][7] Lewis acids and solid-supported catalysts, such as ion-exchange resins (e.g., Dowex H⁺) or zeolites, offer advantages in terms of milder conditions and easier workup.[4] The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity.

Regioselectivity: Kinetic vs. Thermodynamic Control

The regioselectivity of isopropylidenation is governed by the relative stability of the resulting rings.

-

Five-membered rings (1,2- or 2,3-diols) are kinetically and thermodynamically favored over six-membered rings (1,3-diols).

-

Formation is most rapid with cis-diols on a five-membered ring.

-

This inherent selectivity leads to different protection patterns for various parent sugars. For instance, D-glucose preferentially forms 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose , rearranging from its more stable pyranose form.[1] In contrast, D-galactose, with its cis-3,4-diol in the pyranose form, yields 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose .[1] D-mannose typically gives 2,3:5,6-di-O-isopropylidene-α/β-D-mannofuranose.[1][5]

Table 1: Common Conditions for Isopropylidenation of Monosaccharides

| Monosaccharide | Acetone Source | Catalyst | Solvent | Typical Yield | Reference |

| D-Glucose | Acetone | H₂SO₄, CuSO₄ | Acetone | ~55% | [7] |

| D-Galactose | Acetone / DMP | I₂ or TsOH | Acetone / DMF | 90-95% | [1][4] |

| D-Mannose | 2-Methoxypropene | TsOH·H₂O | DMF | 80-90% | [5] |

| D-Fructose | Acetone | Deep Eutectic Solvent | None | ~89% | [1] |

Experimental Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose ("Diacetone Glucose")

This protocol is a classic example of carbohydrate protection and provides a key starting material for many synthetic routes.

Materials:

-

D-Glucose (10.0 g)

-

Anhydrous Acetone (250 mL)

-

Concentrated Sulfuric Acid (1.0 mL)

-

Anhydrous Copper(II) Sulfate (optional, as a dehydrating agent, 10 g)

-

Sodium Bicarbonate solution (saturated)

Procedure:

-

To a flask containing anhydrous acetone, add D-glucose and anhydrous copper(II) sulfate (if used).

-

Cool the stirred suspension in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise.

-

Remove the ice bath and stir the mixture vigorously at room temperature for 18-24 hours. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Once the reaction is complete, filter the mixture to remove any solids.

-

Neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Concentrate the mixture in vacuo to remove the acetone.

-

Extract the resulting aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The product can often be purified by recrystallization from a mixture of hexanes and ethyl acetate to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.

Diagram 1: General Workflow for Isopropylidene Protection

Caption: Workflow for the synthesis of isopropylidene-protected carbohydrates.

Cleavage of N,O-Isopropylidene Acetals: The Key to Their Utility

The value of any protecting group lies in its selective removal. Isopropylidene groups are labile to acid, allowing for their cleavage under mild conditions that often leave other protecting groups (e.g., esters, benzyl ethers) intact.

Complete Deprotection

Full removal of all isopropylidene groups is typically achieved by treatment with aqueous acid.[8]

-

Reagents: Common conditions include 80% aqueous acetic acid at elevated temperatures, dilute aqueous sulfuric acid, or using an acidic ion-exchange resin (Dowex H⁺) in a methanol/water mixture.[5][8][9]

-

Mechanism: The reaction is the reverse of the formation, involving protonation of one of the acetal oxygens, followed by ring opening and hydrolysis.

Regioselective Deprotection

In substrates containing more than one isopropylidene group, it is often possible to remove one selectively.[1] This is a powerful strategy that significantly reduces the number of steps in a synthetic sequence.[10]

-

Kinetic vs. Thermodynamic Stability: The 5,6-O-isopropylidene group of a hexofuranose (like in diacetone glucose) is generally more acid-labile than the 1,2-O-isopropylidene group. Careful control of reaction time and temperature with dilute acid can selectively cleave the 5,6-ketal.

-

Acetolysis: A highly effective method for regioselective cleavage involves acetolysis. For example, treating a di-O-isopropylidene protected sugar with trifluoroacetic acid (TFA) and acetic anhydride (Ac₂O) can selectively convert the more reactive isopropylidene group into a vicinal di-O-acetate.[1][10] This method is compatible with many other functional groups.[10]

Diagram 2: Strategy of Regioselective Deprotection

Caption: Differentiating complete vs. regioselective deprotection strategies.

Experimental Protocol 2: Complete Deprotection of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

Materials:

-

1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (5.0 g)

-

1% Aqueous Sulfuric Acid (75 mL)

-

Sodium Bicarbonate

Procedure:

-

Suspend the starting material in 1% aqueous sulfuric acid.

-

Heat the mixture at reflux (approx. 110 °C) for 3 hours. The suspension should become a clear, colorless solution.[8]

-

Allow the reaction to cool to room temperature.

-

Carefully neutralize the solution to pH 7 by the slow, portion-wise addition of solid sodium bicarbonate.

-

Remove the solvent in vacuo at a low temperature (<30 °C). Complete removal of water can be achieved using a freeze-drier.[8]

-

The crude product, D-galactose, is obtained mixed with sodium sulfate. It can often be used directly in the next step (e.g., peracetylation) without further purification.[8]

Experimental Protocol 3: Regioselective Acetolysis of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

This protocol demonstrates the conversion of the more labile 3,4-isopropylidene group into diacetates.[10]

Materials:

-

1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (1.0 mmol)

-

Acetic Anhydride (Ac₂O, 4.0 mmol)

-

Trifluoroacetic Acid (TFA, 2.0 mmol)

-

Anhydrous Dichloromethane (DCM, 10 mL)

Procedure:

-

Dissolve the starting material in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride, followed by the dropwise addition of trifluoroacetic acid.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting residue by flash column chromatography on silica gel to afford the 1,2-O-isopropylidene-3,4-di-O-acetyl-α-D-galactopyranose.

Strategic Applications in Multi-Step Synthesis

The true power of the isopropylidene group is realized in its strategic application to orchestrate complex synthetic sequences.

A Platform for Selective Functionalization

Diacetone glucose is a prime example. With the 1,2- and 5,6-hydroxyls masked, the C-3 hydroxyl is left uniquely available for a wide array of transformations, such as oxidation, etherification, or inversion via a Mitsunobu reaction to access the D-allose series.[11]

A Conformational Directing Group

The rigid five-membered dioxolane ring formed by an isopropylidene group significantly restricts the conformation of the sugar ring.[12] This conformational locking can have a profound impact on the stereochemical outcome of reactions at other positions. For instance, in the synthesis of 2-deoxy-galactopyranosides, a 3,4-O-isopropylidene group was found to direct the attack of nucleophiles to the α-face of the molecule, leading to high α-selectivity in glycosylation reactions.[12] This steric directing effect is a subtle but powerful tool for controlling stereochemistry.

Workflow for Oligosaccharide Synthesis

Isopropylidene groups are instrumental in preparing advanced glycosyl donor and acceptor building blocks. A typical sequence might involve:

-

Protection of a monosaccharide with two isopropylidene groups.

-

Selective functionalization of the single free hydroxyl group.

-

Regioselective removal of one isopropylidene group to unmask a diol.

-

Selective protection of one of the newly freed hydroxyls, leaving the other as a glycosyl acceptor site.

-

Glycosylation with a suitable donor, followed by further deprotection and manipulation steps.

This strategy was effectively used in the synthesis of a 3,6-branched mannose trisaccharide, a core structure of N-linked glycans.[5][9] A 2,3-O-isopropylidene-α-D-mannopyranoside derivative served as the key building block, allowing for sequential glycosylation at the 4- and 6-positions after their deprotection.[5]

Diagram 3: Multi-step Synthesis Employing Isopropylidene Strategy

Caption: A strategic workflow for oligosaccharide synthesis using isopropylidene intermediates.

Conclusion

The N,O-isopropylidene group is far more than a simple protecting group; it is a versatile and strategic tool in carbohydrate synthesis. Its ease of formation, stability, and predictable, often regioselective, cleavage provide chemists with a reliable method to navigate the complexities of polyhydroxylated systems. By enabling the selective functionalization of specific hydroxyl groups and influencing the stereochemical outcome of reactions through conformational constraint, isopropylidene acetals are indispensable for the efficient construction of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.[13][14] A thorough understanding of the principles and protocols governing its use is essential for any scientist working in the field of glycoscience.

References

-

Demchenko, A. V., et al. (2018). Stereocontrolled Synthesis of 2-Deoxy-galactopyranosides via Isopropylidene-Protected 6-O-Silylated Donors. Organic Letters. Available at: [Link]

-

Gagabe, G., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Sivets, G. G. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. Available at: [Link]

-

ResearchGate. (2014). A Simple and Clean Method for O-Isopropylidenation of Carbohydrates. ResearchGate. Available at: [Link]

-